Fmoc-Lys(6'-FAM)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

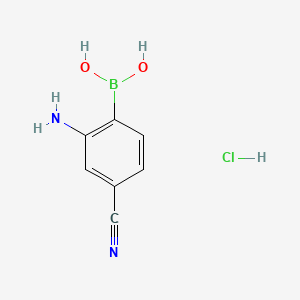

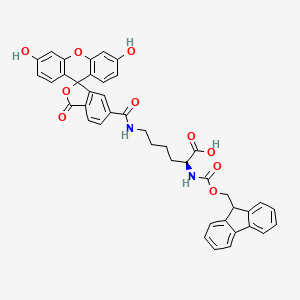

Fmoc-Lys(6’-FAM)-OH is a building block for in-sequence Lys labeling by FAM . FAM is one of the most common donor dyes for preparing FRET peptides, often paired with TAMRA or TQ2 .

Molecular Structure Analysis

The molecular formula of Fmoc-Lys(6’-FAM)-OH is C42H34N2O10 . The molecular weight is 726.73 .Physical And Chemical Properties Analysis

Fmoc-Lys(6’-FAM)-OH has a molecular weight of 726.73 . It has an extinction coefficient (cm -1 M -1) of 83000 . The excitation is at 493 nm and the emission is at 517 nm . It is typically stored in DMF as a solvent .Aplicaciones Científicas De Investigación

Supramolecular Gels : Fmoc-Lys(6'-FAM)-OH is used in the formation of supramolecular hydrogels, which are biocompatible and biodegradable. These gels have potential applications in the biomedical field, including as antimicrobial agents (Croitoriu et al., 2021).

Peptide Synthesis : This compound plays a role in peptide synthesis, particularly in the Merrifield peptide synthesis. It is used as an N-α-protecting group, and its deprotection can be monitored by spectroscopic techniques (Larsen et al., 1993).

Fluorescein-Labelled Peptides : Fmoc-Lys(6'-FAM)-OH is instrumental in the microwave-assisted synthesis of fluorescein-labelled peptides, providing a platform for creating various fluorescently labelled glycopeptides for biological evaluation (Kowalczyk et al., 2009).

Peptide Ligation : This compound is used in peptide ligation processes, especially in the context of azido-protected peptides via the thioester method. The azido group in the compound can be reduced after peptide condensation (Katayama et al., 2008).

Radiolabeling of Peptides : Fmoc-Lys(6'-FAM)-OH is a precursor in the synthesis of 99mTc-labeled peptides, playing a role in enhancing the versatility of peptide labeling for medical imaging (Surfraz et al., 2007).

PEGtide Dendrons : It is used in the synthesis of PEGtide dendrons, which are evaluated for macrophage targeting in drug delivery and imaging applications (Gao et al., 2013).

Insulin Analogs Synthesis : This compound is utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its applicability in diabetes research (Žáková et al., 2007).

Ultrasound-Induced Gelation : It is involved in the formation of organogels under ultrasound conditions, suggesting potential uses in novel drug delivery systems (Geng et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZDKSWPKCTHE-DHUJRADRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(6'-FAM)-OH | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)